molecular formula C7H6ClNO2 B105695 Methyl 6-chloronicotinate CAS No. 73781-91-6

Methyl 6-chloronicotinate

Cat. No.: B105695
CAS No.: 73781-91-6
M. Wt: 171.58 g/mol
InChI Key: RMEDXVIWDFLGES-UHFFFAOYSA-N
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Description

Methyl 6-chloronicotinate (CAS: 73781-91-6) is a pyridine-based ester derivative with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol. It is a pale yellow to off-white crystalline solid with a melting point of 86–90°C and a predicted density of 1.294 g/cm³ . The compound is soluble in chlorinated solvents such as chloroform and ethyl acetate and is stable under inert atmospheric conditions at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-chloronicotinate can be synthesized through the esterification of 6-chloronicotinic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of methanol and 6-chloronicotinic acid into a reactor, along with the catalyst. The mixture is heated to the boiling point of methanol, and the reaction is maintained until the desired yield is achieved. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent, room temperature to reflux conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, anhydrous ether or ethanol as solvent, room temperature to reflux conditions.

    Oxidation: Potassium permanganate, chromium trioxide, aqueous or organic solvents, room temperature to reflux conditions.

Major Products:

    Substitution: Various substituted nicotinates depending on the nucleophile used.

    Reduction: Methyl 6-aminonicotinate.

    Oxidation: 6-chloronicotinic acid.

Scientific Research Applications

Chemical Reactions

  • Substitution Reactions : Methyl 6-chloronicotinate can undergo nucleophilic substitutions where the chlorine atom is replaced by other nucleophiles.
  • Reduction Reactions : It can be reduced to methyl 6-aminonicotinate using reducing agents such as lithium aluminum hydride.
  • Oxidation Reactions : The compound can be oxidized to form 6-chloronicotinic acid using agents like potassium permanganate.

Chemistry

This compound serves as a vital building block in synthesizing complex organic molecules. It is used as an intermediate in pharmaceutical and agrochemical preparations, contributing to the development of various fine chemicals .

Biology and Medicine

In biological research, this compound is instrumental in studying nicotinic acid derivatives' effects on physiological pathways. Its interaction with nicotinic receptors can lead to vasodilation and anti-inflammatory responses, making it relevant in pharmacological studies .

Industry

The compound finds applications in the synthesis of pesticides and herbicides, contributing to agricultural chemistry. It is also utilized in producing dyes and pigments, showcasing its versatility across different industrial sectors .

Pesticide Analysis

This compound is crucial for analyzing pesticide residues, specifically acetamiprid and its metabolites. Its formation through reactions like alkali hydrolysis allows for sensitive detection via gas chromatography, enhancing analytical methods for agricultural products.

Drug Development

Research has shown that derivatives of this compound exhibit significant biological activity, including tumor growth inhibition in rodent models. This highlights its potential as a precursor in developing novel pharmaceuticals targeting various diseases .

Comparison with Similar Compounds

Key Structural Features:

  • The molecule adopts a nearly planar geometry, with a small dihedral angle of 3.34(14)° between the pyridine ring and the ester (COOMe) group .
  • In its crystalline form, it exhibits C–H⋯N hydrogen bonding and π–π stacking interactions (centroid distance: 3.8721(4) Å ), contributing to its stability .

Methyl 6-chloronicotinate is structurally and functionally compared to analogs based on substituent position , reactivity , and applications . Below is a detailed analysis:

Methyl 2-Chloroisonicotinate

  • Structural Difference : The chlorine atom is at the meta position relative to the ester group (vs. para in this compound) .
  • Reactivity :
    • Nucleophilic substitution of the chlorine atom in this compound occurs with 50% yield due to the strong electron-withdrawing effect of the para-positioned ester group.
    • In contrast, methyl 2-chloroisonicotinate exhibits 8.4% yield under identical conditions due to weaker electron withdrawal at the meta position .
  • Application : Both are used in FAP-targeted tracer synthesis, but this compound-derived tracers (e.g., AV02053) achieve higher tumor specificity and synthetic efficiency .

Methyl 2-Chloropyrimidine-5-Carboxylate

  • Reactivity : Coupling with 4-isobutoxy-3-isopropylaniline yields 77.2% for methyl 2-chloropyrimidine-5-carboxylate vs. 65.4% for this compound. This difference is attributed to steric hindrance and electronic effects of the pyrimidine ring .
  • Application : Pyrimidine derivatives are preferred for kinase inhibitors, while pyridine-based esters (e.g., this compound) are used in DHODH (dihydroorotate dehydrogenase) inhibitors .

Methyl Nicotinate and Methyl Isonicotinate

  • Reactivity: this compound undergoes enzymatic ammonolysis in continuous-flow microreactors with Novozym® 435, achieving higher yields (e.g., 91% for nicotinamide derivatives) compared to batch reactors .
  • Safety : this compound is classified as an irritant (Xi hazard code), while methyl nicotinate derivatives generally exhibit lower toxicity .

Data Tables

Table 1: Physical and Chemical Properties

Property This compound Methyl 2-Chloroisonicotinate Methyl Nicotinate
Molecular Weight (g/mol) 171.58 171.58 137.14
Melting Point (°C) 86–90 Not Reported 38–40
Solubility Chloroform, Ethyl Acetate DMF, Methanol Water, Ethanol
pKa -2.07 Not Reported 2.78
Hazard Code Xi Not Reported None

Table 2: Reaction Efficiency Comparison

Reaction Type This compound Yield Methyl 2-Chloroisonicotinate Yield
Nucleophilic Substitution 50% 8.4%
Suzuki Coupling 79% Not Reported
Enzymatic Ammonolysis 91% Not Applicable

Biological Activity

Methyl 6-chloronicotinate (C7H6ClNO2) is an organic compound notable for its biological activity and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.

This compound is synthesized through the esterification of 6-chloronicotinic acid with methanol, typically using a catalyst such as sulfuric acid. The reaction conditions involve heating the mixture to facilitate the formation of the ester. The molecular weight of this compound is approximately 171.58 g/mol .

Synthetic Route Overview

StepReactantsConditionsProducts
16-Chloronicotinic acid, MethanolReflux with catalyst (H₂SO₄)This compound
2This compoundReduction with LiAlH₄Methyl 6-aminonicotinate
3This compoundOxidation with KMnO₄6-Chloronicotinic acid

This compound primarily interacts with nicotinic acid receptors, which are critical in various physiological processes. Upon binding, it can modulate signaling pathways associated with vasodilation and anti-inflammatory responses. This interaction is significant in the context of cardiovascular health and inflammation management .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

  • Vasodilation : It promotes blood flow by relaxing blood vessels.
  • Anti-inflammatory properties : It may reduce inflammation through modulation of immune responses.
  • Potential neuroprotective effects : Studies suggest it could have implications in neurodegenerative diseases by influencing neurotransmitter systems .

Case Studies and Research Findings

  • Study on Vasodilation : A study demonstrated that this compound significantly increased blood flow in animal models, suggesting its potential as a therapeutic agent for cardiovascular diseases .
  • Neuroprotective Research : Investigations into its effects on neuronal cells indicated that it could protect against oxidative stress, a common pathway in neurodegeneration .
  • Anti-inflammatory Activity : In vitro studies showed that this compound reduced pro-inflammatory cytokine production in macrophages, highlighting its role in modulating immune responses .

Comparison with Related Compounds

The biological activity of this compound can be compared to other nicotinic acid derivatives:

CompoundBiological Activity
Methyl nicotinateUsed as a rubefacient for muscle pain
Ethyl 6-chloronicotinateSimilar applications as methyl variant
6-Chloronicotinic acidPrecursor for various derivatives

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing methyl 6-chloronicotinate, and how do reaction conditions influence yield?

this compound is synthesized via esterification of 6-chloronicotinic acid. A common method involves treating the acid with oxalyl chloride in dichloromethane (CH₂Cl₂) catalyzed by DMF, followed by methanol quenching. Reaction parameters such as temperature (e.g., 0°C for initial mixing, 40°C for reflux), stoichiometry (oxalyl chloride in slight excess), and solvent choice significantly impact yield and purity. TLC monitoring ensures completion, with typical yields around 70–80% after purification . Alternative routes, such as coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura reactions), have been reported for functionalizing the pyridine ring .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key characterization techniques include:

  • ¹H/¹³C NMR : To confirm esterification (e.g., methyl ester peak at ~3.9 ppm) and aromatic proton environments.
  • GC-MS/HPLC : For purity assessment (>95% by GC) and quantification of residual solvents or byproducts .
  • X-ray crystallography : Resolves molecular geometry (e.g., planarity between the ester group and pyridine ring, dihedral angle = 3.34°) and intermolecular interactions (e.g., C–H⋯N hydrogen bonds, π–π stacking) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Spill Management : Collect spilled material in sealed containers; avoid aqueous discharge due to environmental toxicity .

Advanced Research Questions

Q. How do crystal packing interactions influence the physicochemical properties of this compound?

Single-crystal X-ray studies reveal that molecules form (112) layers via C–H⋯N hydrogen bonds (H⋯N distance = 2.56 Å) and π–π stacking (centroid separation = 3.87 Å). These interactions enhance thermal stability and may affect solubility and dissolution rates in pharmaceutical formulations .

Q. What mechanistic insights govern this compound’s reactivity in cross-coupling reactions?

The chlorine atom at position 6 activates the pyridine ring for nucleophilic substitution. For example, in palladium-catalyzed couplings (e.g., with pyridin-2-ylzinc bromide), the reaction proceeds via oxidative addition of the C–Cl bond to Pd(0), followed by transmetallation and reductive elimination to form bipyridine derivatives. Optimizing ligand choice (e.g., PPh₃) and solvent polarity (THF) improves yields (up to 81%) .

Q. How can computational methods predict the electronic properties of this compound in coordination complexes?

Density Functional Theory (DFT) calculations show that the 6-chloronicotinate moiety in zinc porphyrins adopts a non-planar conformation relative to the porphyrin ring, reducing steric hindrance and stabilizing metal-ligand bonds. Such models guide the design of photocatalysts or sensors .

Q. What strategies resolve contradictions in reported synthetic yields or purity data?

Discrepancies may arise from variations in:

  • Purification methods : Column chromatography vs. recrystallization.
  • Analytical thresholds : GC detection limits for trace impurities.
  • Reagent quality : Anhydrous vs. technical-grade solvents. Reproducibility requires strict adherence to documented protocols and validation via interlaboratory studies .

Q. How does this compound’s stability vary under acidic, basic, or thermal conditions?

Stability studies indicate:

  • Acidic conditions : Ester hydrolysis occurs at elevated temperatures (e.g., HCl/MeOH reflux).
  • Thermal decomposition : Above 150°C, releases Cl⁻ and CO₂, confirmed by TGA-FTIR. Storage recommendations include inert atmospheres (N₂) and desiccants to prevent moisture-induced degradation .

Q. Methodological Considerations

Q. What guidelines ensure reproducibility in reporting this compound syntheses?

Journals like Beilstein Journal of Organic Chemistry mandate:

  • Detailed experimental procedures : Include molar ratios, reaction times, and purification steps.
  • Supporting information : NMR/GC spectra, crystallographic data (CCDC numbers), and raw datasets .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) of this compound derivatives?

Systematic SAR studies involve:

  • Functional group variation : Substituting Cl with Br, NH₂, or CF₃.
  • Biological assays : Test antimicrobial or anticancer activity against control compounds.
  • QSAR modeling : Correlate electronic parameters (HOMO/LUMO) with bioactivity .

Properties

IUPAC Name

methyl 6-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEDXVIWDFLGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00291810
Record name Methyl 6-chloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73781-91-6
Record name 73781-91-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 6-chloronicotinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-chloropyridine-3-carboxylate
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Synthesis routes and methods I

Procedure details

In 100 ml of acetonitrile was dissolved 4.0 g (0.026 mole) of methyl 6-hydroxynicotinate followed by addition of 0.9 ml of triethylamine. The mixture was refluxed and 3.7 ml of phosphorus oxychloride was added dropwise with stirring over a period of 15 minutes. The mixture was further refluxed for 3 hours. After cooling, the acetonitrile was distilled off and the residue was diluted with 20 ml of water and adjusted to pH about 8 with a saturated aqueous solution of sodium hydrogen carbonate. The resulting crystals are collected by filtration, rinsed with water and dried to give 3.6 g of methyl 6-chloronicotinate as pale yellow needles.
Quantity
0.9 mL
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3.7 mL
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4 g
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100 mL
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Synthesis routes and methods II

Procedure details

To a slurry of 2.0 g of 6-chloro-3-pyridinecarboxylic acid (Aldrich, 1001 West Saint Paul Avenue, Milwaukee, Wis. 53233 USA) in methanol (200 ml) was added two drops of concentrated aqueous hydrochloric acid and the mixture was stirred overnight at room temperature. The solvent was evaporated and the residue was dissolved in ethyl acetate, washed with saturated aqueous sodium bicarbonate solution, dried over sodium sulfate, and evaporated to give 1.5 g (71%) of product as a white solid. mp 90°-92° C.
Quantity
2 g
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Reaction Step One
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200 mL
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0 (± 1) mol
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Yield
71%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

An ethereal solution of CH2N2 (0.1 mole) is added to a suspension of 6-chloro nicotinic acid (15 g) in CH2Cl2 until bubbling ceases. The reaction mixture is stirred overnight, evaporated and dried in vacuo affording the desired product as a tan solid used in the next step without further purification.
[Compound]
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CH2N2
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0.1 mol
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15 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 6-chloronicotinate
Methyl 6-chloronicotinate
Methyl 6-chloronicotinate
Methyl 6-chloronicotinate
Methyl 6-chloronicotinate
Methyl 6-chloronicotinate

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